chemical structure of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride
chemical structure of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride
The following technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride .
[1][2][3][4]
Chemical Architecture & Identity
rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride is a stable, isotopically labeled metabolite standard used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Sertraline and its major metabolite, N-desmethylsertraline (Norsertraline).
Core Nomenclature
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IUPAC Name: cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-amine-2,2,3,4-d4 hydrochloride (Note: Numbering of deuterium positions varies by synthesis; commonly 1,2,2,4-d4 or 2,2,3,3-d4 depending on the precursor. The commercial "d4" standard typically labels the aliphatic tetralin ring).
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Common Name: N-Desmethylsertraline-d4 HCl, Norsertraline-d4.
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CAS Number: 91797-57-8 (Unlabeled parent); Specific labeled CAS numbers are often vendor-specific (e.g., TRC-D292103).
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Molecular Formula:
[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Molecular Weight: 332.69 g/mol (Salt), 296.23 g/mol (Free Base).
Structural Analysis
The molecule consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core fused with a phenyl ring. The "N-desmethyl" designation indicates the absence of the methyl group on the amine found in the parent drug, Sertraline.
Stereochemistry: The "rac-cis" Designation
Sertraline is marketed as the pure (1S, 4S) enantiomer.[2] However, the internal standard is often supplied as rac-cis , which is a racemic mixture of the (1S, 4S) and (1R, 4R) enantiomers.
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cis-Configuration: The amine group at C1 and the 3,4-dichlorophenyl group at C4 are on the same side of the tetralin ring plane.
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Bioanalytical Implication: In achiral LC-MS/MS methods (using C18 columns), the (1S, 4S) and (1R, 4R) enantiomers co-elute. Therefore, the racemic IS behaves chromatographically identical to the chiral analyte extracted from biological matrices.
Isotopic Labeling (d4)
The deuterium atoms are strategically placed on the aliphatic tetralin ring to ensure stability and prevent deuterium-hydrogen exchange (D/H exchange) in aqueous media.
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Location: Typically C1, C2, and C4 positions (e.g., 1,2,2,4-d4 pattern).
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Mass Shift: +4 Da relative to the unlabeled metabolite (292 Da → 296 Da).
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Interference Avoidance: The +4 Da shift is critical to avoid spectral overlap with the Chlorine isotope pattern (
and ) of the unlabeled compound.
Structural Visualization
The following diagram illustrates the connectivity and the typical fragmentation logic used in Mass Spectrometry.
Caption: Structural composition of rac-cis-N-Desmethyl Sertraline-d4 highlighting the deuterated tetralin core and cis-stereochemistry.
Physicochemical Properties[2][6][7]
Understanding the physicochemical behavior is essential for optimizing extraction recovery and chromatographic retention.
| Property | Value / Characteristic | Relevance to Protocol |
| Solubility | Soluble in Methanol, DMSO, Water (low) | Prepare stock solutions in Methanol (1 mg/mL). |
| pKa | ~9.4 - 9.8 (Secondary Amine) | Molecule is positively charged at acidic/neutral pH. Use basic pH for Liquid-Liquid Extraction (LLE) to neutralize and extract into organic layer. |
| LogP | ~4.3 - 4.8 | Highly lipophilic. Retains strongly on C18 columns; requires high organic content for elution. |
| Salt Form | Hydrochloride (HCl) | Enhances stability and water solubility compared to the free base. |
| Hygroscopicity | Moderate | Store desiccated at -20°C to prevent moisture absorption affecting weighing accuracy. |
Bioanalytical Applications (LC-MS/MS)
The primary utility of this compound is as an Internal Standard for the quantification of N-desmethylsertraline in human plasma/serum.
Mass Spectrometry Transitions (MRM)
In positive Electrospray Ionization (ESI+), the molecule forms the protonated molecular ion
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Precursor Ion (Q1):
296.2 -
Product Ions (Q3):
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Quantifier:
279.0 (Loss of ). Note: This transition preserves the d4 labeling on the ring. -
Qualifier:
159.0 (Dichlorobenzyl cation). Note: If d4 is on the tetralin ring, this fragment (derived from the phenyl ring) may be identical to the unlabeled analyte (159.0), making it less specific. Therefore, the 296 -> 279 transition is preferred.
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Comparison Table: Analyte vs. IS
| Compound | Precursor (m/z) | Product (m/z) | Mass Shift |
| N-Desmethylsertraline | 292.1 | 159.1 / 275.2 | - |
| N-Desmethylsertraline-d4 | 296.2 | 279.0 | +4.1 Da |
Experimental Workflow: Sample Preparation
To ensure accurate quantification, the IS must track the analyte through extraction.
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Stock Preparation: Dissolve 1 mg of rac-cis-N-Desmethyl Sertraline-d4 HCl in 10 mL Methanol. Store at -20°C.
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Working Solution: Dilute stock to ~500 ng/mL in 50:50 Methanol:Water.
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Extraction (Protein Precipitation):
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Aliquot 100 µL Plasma.
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Add 20 µL IS Working Solution.
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Add 300 µL Acetonitrile (precipitating agent).
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Vortex (1 min) and Centrifuge (10,000 rpm, 5 min).
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Inject supernatant.
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Chromatographic Logic
The cis-diastereomer (IS) and the metabolic cis-enantiomer (analyte) will co-elute on standard C18 columns. This is the desired behavior for an IS, as it compensates for matrix effects (ion suppression/enhancement) at that specific retention time.
Caption: Bioanalytical workflow utilizing rac-cis-N-Desmethyl Sertraline-d4 as an Internal Standard.
Synthesis & Stability Considerations
Synthesis Route (General)
The synthesis typically follows the route of the parent sertraline but utilizes deuterated reagents.
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Friedel-Crafts Acylation: 3,4-Dichlorobenzoyl chloride + Benzene → Benzophenone derivative.
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Stobbe Condensation: Reaction with diethyl succinate.
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Cyclization: Formation of the tetralone core. Deuterium is often introduced here using deuterated reducing agents (e.g., NaBD4) or deuterated benzene precursors.
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Reductive Amination: Conversion of the ketone to the amine.
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Resolution (Optional): For "rac-cis", the resolution step is skipped or the cis-isomers are isolated from the trans-isomers without separating enantiomers.
Stability
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Solution Stability: Stable in Methanol for >6 months at -20°C.
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Photostability: Like Sertraline, the desmethyl metabolite can be light-sensitive. Protect stock solutions from direct light (amber vials).
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Isotopic Stability: The C-D bonds on the aliphatic ring are non-exchangeable under standard physiological and LC mobile phase conditions (pH 2-10).
References
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LGC Standards. (2024). rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride Product Data. Retrieved from
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Kellermann, T., et al. (2023).[3][4] "A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma." Journal of Chromatography B, 1228, 123827.[3] Retrieved from
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Toronto Research Chemicals. (2024). rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride (TRC-D292103).[5][1] Retrieved from
- Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry, 51(01/02), 9-62. (Provides therapeutic ranges and metabolic context).
Sources
- 1. rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride [lgcstandards.com]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rac-cis-N-Desmethyl Sertraline-d4 Hydrochloride [lgcstandards.com]
